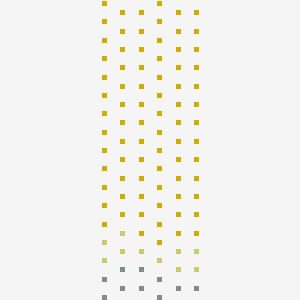
CID 6337993
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium alloy pgc is a compound that consists of palladium combined with other metals to form an alloy. Palladium is a precious metal known for its excellent catalytic properties, making it a valuable component in various industrial and scientific applications. Palladium alloy pgc is particularly noted for its use in catalysis, especially in fuel cells and other energy-related technologies.
準備方法
Synthetic Routes and Reaction Conditions
Palladium alloy pgc can be synthesized using various methods, including chemical reduction, electrodeposition, and mechanical alloying. One common method involves the reduction of palladium salts with reducing agents such as ethylene glycol, formaldehyde, or sodium borohydride. The reaction conditions, such as pH and temperature, are optimized to achieve the desired alloy composition and particle size .
Industrial Production Methods
In industrial settings, palladium alloy pgc is often produced through high-temperature alloying processes. This involves melting palladium with other metals, such as platinum, cobalt, gold, iron, nickel, or copper, in a controlled environment to form a homogeneous alloy. The alloy is then processed into various forms, such as nanoparticles, nanowires, or thin films, depending on the intended application .
化学反応の分析
Types of Reactions
Palladium alloy pgc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in catalyzing the oxygen reduction reaction (ORR), which is crucial in fuel cell technology .
Common Reagents and Conditions
Common reagents used in reactions involving palladium alloy pgc include hydrogen, oxygen, and various organic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving palladium alloy pgc depend on the specific reaction being catalyzed. For example, in the ORR, the primary product is water, while in carbon-carbon coupling reactions, the products are often complex organic molecules .
科学的研究の応用
Palladium alloy pgc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck coupling reactions.
Medicine: Investigated for its potential use in anticancer therapies and antibacterial treatments.
Industry: Utilized in fuel cells, hydrogen storage, and environmental remediation technologies.
作用機序
The mechanism by which palladium alloy pgc exerts its effects involves the adsorption of reactant molecules onto the palladium surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the final products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
類似化合物との比較
Palladium alloy pgc is often compared to other platinum-group metals, such as platinum, rhodium, and ruthenium. While these metals share similar catalytic properties, palladium alloy pgc is unique in its lower cost and higher availability compared to platinum. Additionally, palladium alloy pgc exhibits excellent catalytic activity and stability, making it a valuable alternative to platinum-based catalysts in many applications .
List of Similar Compounds
- Platinum alloy
- Rhodium alloy
- Ruthenium alloy
- Iridium alloy
- Osmium alloy
特性
CAS番号 |
107373-32-0 |
|---|---|
分子式 |
Au2Ca10Ga10Pd76 |
分子量 |
9580 g/mol |
InChI |
InChI=1S/2Au.10Ca.10Ga.76Pd |
InChIキー |
ZHCBILLAIKATBT-UHFFFAOYSA-N |
SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
正規SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
同義語 |
palladium alloy PGC PGC palladium alloy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















